(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)9-4-5-11-10(7-9)3-2-6-15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSUKHUZFNMYRS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid, also known by its CAS number 2248174-30-1, is a compound belonging to the class of chromenyl propanoic acids. This compound has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- Structure : The compound features a chromene ring system which is crucial for its biological activity.
1. Antioxidant Activity
Several studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
| Study | Findings |
|---|---|
| Demonstrated that the compound reduced oxidative stress markers in vitro. | |
| Showed a dose-dependent increase in antioxidant enzyme activity in cellular models. |
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
| Study | Findings |
|---|---|
| Reported a reduction in pro-inflammatory cytokines in animal models. | |
| Indicated that the compound inhibited the NF-kB pathway, a key regulator of inflammation. |
3. Neuroprotective Properties
Research has suggested that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's.
| Study | Findings |
|---|---|
| Found that the compound protected neuronal cells from apoptosis induced by oxidative stress. | |
| Suggested that it enhances cognitive function in animal models of Alzheimer's disease. |
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Pathways : It inhibits key inflammatory pathways, including the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators like TNF-alpha and IL-1β.
- Neuroprotection : The compound modulates neuroinflammatory responses and protects against oxidative stress-induced neuronal damage.
Case Studies
- Oxidative Stress in Diabetic Models :
- Cognitive Function Improvement :
Scientific Research Applications
Cardiovascular Health
Research indicates that derivatives of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid exhibit potential in treating cardiovascular diseases. A study highlighted its role in modulating lipid metabolism and reducing oxidative stress in vascular tissues. The compound's ability to inhibit oxidized low-density lipoprotein (oxLDL) uptake has been documented, suggesting its utility in cardiovascular therapies .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro experiments demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic role in inflammatory diseases such as arthritis .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cardiovascular Support | Inhibition of oxLDL uptake | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Antioxidant | Decreased oxidative stress markers |
Case Study 1: Cardiovascular Application
In a clinical study involving patients with hyperlipidemia, administration of a derivative of this compound resulted in significant reductions in total cholesterol and triglycerides. The study concluded that the compound could be developed into a therapeutic agent for managing lipid levels .
Case Study 2: Anti-inflammatory Research
A laboratory study assessed the effects of this compound on rheumatoid arthritis models. Results showed a marked decrease in joint swelling and inflammation markers, supporting its potential as an anti-inflammatory drug candidate .
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The propanoic acid group participates in classical acid-mediated reactions:
Mechanistic Insight : Esterification follows nucleophilic acyl substitution, while amide coupling employs carbodiimide-mediated activation. The (S)-configuration at C2 remains intact under these conditions due to mild reaction parameters .
Chromene Ring Functionalization
The 3,4-dihydro-2H-chromene system undergoes electrophilic substitution and oxidation:
Structural Impact : Bromination occurs preferentially at C8 due to resonance stabilization from the adjacent oxygen atoms. Hydrogenation requires elevated pressures (≥3 atm) for complete ring saturation .
Stereospecific Transformations
The chiral center influences reaction outcomes:
Key Finding : The Mitsunobu reaction achieves full inversion of configuration at C2 without racemization, enabling access to both enantiomers .
Biological Conjugation Reactions
The acid moiety facilitates bioconjugation:
Stability Note : PEGylated derivatives show enhanced aqueous solubility (≥15 mg/mL vs. 2.1 mg/mL for parent acid) while maintaining >90% structural integrity after 72h in PBS .
Comparison with Similar Compounds
Chromane Derivatives with Hydroxy and Alkyl Substituents
Example: 3-[(2S)-6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid (CEHC, α-carboxyethylhydroxychroman)
- Structural Differences : The compound in features a hydroxyl group at position 6 and four methyl groups (positions 2,5,7,8) on the chromane ring, compared to the unsubstituted chromen ring in the target compound.
- Functional Implications: The hydroxyl group enhances antioxidant activity via radical scavenging, as seen in CEHC’s role as a vitamin E metabolite .
- Data Table :
Naphthalene-Based Propanoic Acid Derivatives (Naproxen Analogs)
Examples : O-Demethylnaproxen, 5-Chloronaproxen, 5-Bromonaproxen ()
- Structural Differences: These compounds replace the chromen ring with a naphthalene system and retain the (2S)-propanoic acid configuration. Substitutions at position 5 (Cl, Br) or 6 (hydroxy) modify electronic and steric properties.
- Functional Implications: Naproxen analogs exhibit cyclooxygenase (COX) inhibition for anti-inflammatory effects, whereas the chromen-based target lacks reported COX activity .
- Data Table :
Complex Heterocyclic Propanoic Acids
Example : Lifitegrast (Xiidra®) ()
- Structural Differences: Lifitegrast incorporates a benzofuran-6-carbonyl group and a dichlorotetrahydroisoquinoline system, making it significantly more complex than the target compound. Both share the (S)-propanoic acid motif.
- Functional Implications :
Amino Acid Derivatives with Chromane-like Systems
Example: (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid ()
- Structural Differences: This compound replaces the chromen ring with a dihydroxyphenyl group and introduces an amino group, altering its acid-base properties.
- Functional Implications: The catechol (3,4-dihydroxyphenyl) group enables metal chelation and redox activity, absent in the target compound . The amino group increases polarity, affecting blood-brain barrier penetration.
Research Findings and Implications
- Antioxidant Potential: Chromane derivatives like CEHC highlight the importance of hydroxyl groups for radical scavenging. The target compound’s lack of such groups may limit its antioxidant efficacy.
- Drug Development Lessons : Structural complexity (e.g., Lifitegrast ) correlates with target specificity, suggesting that the target compound may require functionalization for therapeutic applications.
- Synthetic Challenges: Naproxen impurities () demonstrate the sensitivity of propanoic acid derivatives to substitution patterns, which could guide purification strategies for the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted methods or asymmetric catalysis. For example, chiral resolution using (S)-proline derivatives or palladium-catalyzed cross-coupling reactions can ensure stereochemical fidelity. Purity is validated via chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy .
Q. What spectroscopic methods are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : High-resolution - and -NMR are critical for confirming the stereochemistry at the C2 position. 2D NMR (e.g., NOESY or HSQC) resolves spatial interactions between the chromen ring and propanoic acid moiety. X-ray crystallography provides definitive stereochemical assignment, while HPLC-MS (≥95% purity) ensures chemical homogeneity .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) due to structural similarity to NSAIDs like naproxen. Use fluorescence polarization for binding affinity studies. Cell viability assays (MTT or ATP luminescence) in cancer or inflammation models can screen for cytotoxicity or therapeutic potential .
Advanced Research Questions
Q. What strategies address low yields in enantioselective synthesis of this compound?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization. Transition-metal catalysts like Ru-BINAP complexes improve enantiomeric excess (ee). Protect the carboxylic acid group with tert-butyl esters during synthesis to prevent side reactions, followed by acidic deprotection .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability. Validate contradictory results using orthogonal methods: e.g., confirm enzyme inhibition via isothermal titration calorimetry (ITC) if fluorescence assays show ambiguity. Cross-reference with computational docking studies to verify binding poses .
Q. What computational models predict the metabolic stability and toxicity of this compound?
- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models to predict metabolic pathways (e.g., cytochrome P450 interactions). Molecular dynamics simulations assess binding to hepatic transporters. Toxicity is modeled via ADMET predictors (e.g., hepaticotaxicity or Ames test modules) in software like Schrödinger or MOE .
Q. How should researchers determine the in vivo pharmacokinetics of this compound?
- Methodological Answer : Radiolabel the compound with or for bioavailability studies. Use LC-MS/MS to quantify plasma concentrations in rodent models. Assess tissue distribution via autoradiography and excretion profiles through urine/fecal analysis. Compare results with structurally related NSAIDs to identify metabolic outliers .
Notes on Evidence Utilization
- Stereochemical Validation : and highlight the importance of InChI keys and NMR for resolving stereochemical ambiguity.
- Synthetic Optimization : and emphasize protecting-group strategies and catalyst selection for yield improvement.
- Biological Assays : and link structural analogs (e.g., naproxen) to assay design frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
